Eszopiclone D8 - 1093385-24-0

Eszopiclone D8

Catalog Number: EVT-1479463
CAS Number: 1093385-24-0
Molecular Formula: C17H9D8ClN6O3
Molecular Weight: 396.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
One of the isotopic labelled active stereoizomer imputies of Zopiclone, which is a GABAA receptor agonist and could be used as a sedative as well as hypnotic agent.

Zolpidem

Compound Description: Zolpidem, commercially known as Ambien, is another non-benzodiazepine hypnotic medication used to treat insomnia. It acts on the gamma-aminobutyric acid (GABA) receptors in the brain, similar to Eszopiclone, to induce sleep. []

Relevance: Zolpidem shares a similar chemical structure and mechanism of action with Eszopiclone, both belonging to the "Z-drug" class of hypnotics. They both bind to specific subunits of the GABAA receptor. Several papers explore the comparative efficacy and cognitive effects of Zolpidem and Eszopiclone. [, , ]

Zopiclone

Compound Description: Zopiclone is a non-benzodiazepine hypnotic, classified as a cyclopyrrolone, used to treat insomnia. Similar to Eszopiclone, it promotes sleep by interacting with the GABA receptors in the brain. []

Relevance: Eszopiclone is the (S)-enantiomer of Zopiclone. This means that Zopiclone is a racemic mixture containing both Eszopiclone and its mirror-image molecule (the R-enantiomer). [, , ]

Zaleplon

Compound Description: Zaleplon, marketed as Sonata, is a short-acting non-benzodiazepine hypnotic used to manage insomnia. It also works by binding to GABA receptors in the central nervous system. [, , ]

Relevance: Zaleplon, along with Zolpidem and Eszopiclone, belongs to the class of drugs known as “Z-drugs”. They are all non-benzodiazepines prescribed for insomnia and share some structural similarities. Their effects on cognitive function are often compared. [, , ]

Indiplon

Compound Description: Indiplon is a non-benzodiazepine hypnotic medication that was investigated for the treatment of insomnia. It interacts with specific subtypes of GABA receptors in the brain, promoting sleep. []

Relevance: While not commercially available, Indiplon is structurally similar to Eszopiclone and shares its mechanism of action as a non-benzodiazepine hypnotic. Like Eszopiclone, it demonstrates selectivity for certain GABA receptor subtypes. []

Suvorexant

Compound Description: Suvorexant, sold under the brand name Belsomra, is a hypnotic medication used to treat insomnia. Unlike the Z-drugs and benzodiazepines, Suvorexant acts by blocking orexin receptors in the brain, which are involved in regulating the sleep-wake cycle. []

Relevance: Although Suvorexant works differently than Eszopiclone, it serves a similar therapeutic purpose as a sleep aid. One study directly compares their efficacy and safety profiles as alternatives to benzodiazepines for treating insomnia in patients with major depressive disorder. []

Diazepam

Compound Description: Diazepam, commonly known as Valium, is a benzodiazepine medication with sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. It enhances the effects of GABA in the brain, leading to a calming effect. []

Relevance: While structurally different from Eszopiclone, Diazepam is relevant because it represents the older class of benzodiazepine hypnotics. Eszopiclone, as a non-benzodiazepine, was developed to offer a potentially safer and more tolerable alternative to drugs like Diazepam for treating insomnia. []

Overview

Eszopiclone D8 is a derivative of Eszopiclone, a sedative-hypnotic medication primarily used for the treatment of insomnia. It is classified as a cyclopyrrolone and acts on the central nervous system by modulating the activity of gamma-aminobutyric acid receptors, which play a crucial role in promoting sleep. Eszopiclone was first synthesized in the 1970s and has been available in various countries since then, recognized for its efficacy in improving sleep latency and maintenance .

Source

Eszopiclone D8 is derived from Eszopiclone, which is the S-isomer of racemic zopiclone. The original compound was developed by Rhône-Poulenc Recherches, with its therapeutic effects being documented shortly after its synthesis. The compound is commonly marketed under the brand name Lunesta .

Classification

Eszopiclone D8 belongs to several pharmacological classes:

  • Sedative-Hypnotics: Used to induce sleep.
  • Cyclopyrrolones: A subclass of organic compounds characterized by their structure and mechanism of action.
  • Central Nervous System Depressants: Substances that reduce neuronal excitability.
Synthesis Analysis

Methods

The synthesis of Eszopiclone D8 involves several chemical reactions that typically include the following steps:

  1. Formation of the Pyrrole Ring: This is achieved through cyclization reactions that create the core structure of cyclopyrrolones.
  2. Chlorination: Introduction of chlorine into the pyridine ring, enhancing the compound's biological activity.
  3. Piperazine Derivation: The piperazine moiety is introduced to enhance solubility and receptor affinity.

Technical Details

The synthesis can be performed using various methods such as:

  • Condensation Reactions: Combining different precursors under acidic or basic conditions to form the desired structure.
  • Reflux Techniques: Heating mixtures to facilitate reactions while controlling temperature and pressure to optimize yield.
Molecular Structure Analysis

Structure

Eszopiclone D8 has a complex molecular structure characterized by:

  • Chemical Formula: C17H17ClN6O3
  • Molecular Weight: Approximately 388.81 g/mol
  • IUPAC Name: (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate

Data

The molecular structure includes:

  • Chiral Center: The S-isomer configuration contributes to its pharmacological effects.
  • Functional Groups: Presence of piperazine and chloropyridine enhances its interaction with GABA receptors.
Chemical Reactions Analysis

Reactions

Eszopiclone D8 undergoes various chemical reactions during its metabolism and synthesis:

  1. Oxidation Reactions: Involving cytochrome P450 enzymes that convert Eszopiclone into active metabolites.
  2. Hydrolysis: Breaking down ester bonds in the presence of water, leading to the formation of carboxylic acids and alcohols.

Technical Details

Key reactions include:

  • Metabolic Pathways: Eszopiclone is primarily metabolized by CYP3A4 and CYP2E1 enzymes, leading to the formation of less active metabolites such as N-desmethyl zopiclone and N-oxide derivatives .
Mechanism of Action

Process

Eszopiclone D8 exerts its effects primarily through interaction with GABA receptors:

  1. GABA Binding: It enhances GABAergic activity, promoting inhibitory neurotransmission in the brain.
  2. Receptor Modulation: By binding selectively to GABA-A receptors, it facilitates sleep induction and maintenance.

Data

Pharmacokinetic studies indicate:

  • Absorption Rate: Rapid absorption with peak plasma concentrations occurring within 1 to 1.6 hours post-administration.
  • Half-Life: Approximately 6 hours, allowing for effective sleep duration without significant residual effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for similar compounds.
Applications

Scientific Uses

Eszopiclone D8 is primarily used in clinical settings for:

  • Treatment of Insomnia: Effective in both short-term and long-term management of sleep disorders.
  • Research Applications: Studied for its potential effects on sleep architecture and neuropharmacology, contributing to a better understanding of GABAergic drugs.
Introduction to Eszopiclone D8

Chemical Identity and Stereochemical Significance

Eszopiclone-D8 is systematically named (S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 and bears the CAS Registry Number 1093385-24-0 [4]. The deuterium atoms are incorporated at the 2, 2', 3, 3', 5, 5', 6, and 6' positions of the piperazine ring, replacing all eight hydrogen atoms in this moiety [4] [10]. This selective deuteration minimizes alterations to the molecule's three-dimensional conformation while significantly shifting its mass profile. The parent eszopiclone contains a chiral center with S-configuration, which is critical for its binding affinity at α₁-subunit-containing GABAA receptors [3] [9]. Eszopiclone-D8 maintains this absolute (S)-stereochemistry, ensuring its pharmacological relevance as an analytical reference material. The molecular weight difference of 8 atomic mass units (amu) between eszopiclone (388.81 g/mol) and Eszopiclone-D8 (396.86 g/mol) arises exclusively from deuterium substitution, providing a distinct mass spectral signature without chromatographic divergence [4].

Table 1: Comparative Molecular Characteristics of Eszopiclone and Eszopiclone-D8

PropertyEszopicloneEszopiclone-D8
Molecular FormulaC₁₇H₁₇ClN₆O₃C₁₇H₉D₈ClN₆O₃
Molecular Weight (g/mol)388.81396.86
CAS Registry Number138729-47-21093385-24-0
Chiral Center Configuration(S)-enantiomer(S)-enantiomer
Deuterium PositionsNonePiperazine ring (8 sites)

The piperazine ring deuteration site was strategically selected due to this moiety's role in metabolic transformations. Cytochrome P450 enzymes (particularly CYP3A4) catalyze N-demethylation of the piperazine ring, a primary metabolic pathway for eszopiclone [9]. Deuterium substitution at these positions creates a kinetic isotope effect (KIE) that attenuates metabolic degradation, thereby extending the half-life of the labeled compound in experimental systems—though Eszopiclone-D8 itself is not used therapeutically [10]. This property enhances its utility in long-duration metabolic studies where signal stability is paramount.

Role of Deuterated Isotopologues in Pharmaceutical Research

Deuterated pharmaceutical compounds like Eszopiclone-D8 serve as indispensable tools in drug development analytics due to their near-identical physicochemical properties contrasted with distinct mass spectral profiles. The primary applications include:

  • Internal Standards for Mass Spectrometry: Eszopiclone-D8 exhibits identical chromatographic retention times and ionization efficiencies as non-deuterated eszopiclone under LC-MS/MS conditions. However, its +8 amu mass shift allows unambiguous differentiation in selected reaction monitoring (SRM) transitions, eliminating matrix effects and instrument variability [4]. This enables precise quantification of eszopiclone in biological matrices (plasma, urine, cerebrospinal fluid) with detection limits typically below 0.1 ng/mL [2].

  • Metabolic Pathway Elucidation: By co-administering Eszopiclone-D8 with non-deuterated eszopiclone in in vitro hepatic microsome assays, researchers can track the formation of specific metabolites using characteristic mass doublets. The deuterium kinetic isotope effect (KIE ≈ 2–10) slows cleavage of C-D bonds versus C-H bonds, revealing rate-limiting steps in biotransformation pathways [10]. This approach confirmed N-demethylation and pyrrolopyrazinone ring oxidation as eszopiclone's dominant metabolic routes [9].

  • Protein Binding Studies: Equilibrium dialysis experiments using Eszopiclone-D8 as a tracer allow precise measurement of plasma protein binding (52–59% for eszopiclone) without interference from endogenous compounds. The deuterium label provides a spectrally resolved signal even in complex biological samples [9].

Table 2: Analytical Applications of Eszopiclone-D8 in Pharmacokinetic Research

Application DomainMethodologyAdvantage of Deuterated Standard
Bioanalytical QuantificationLC-MS/MS with SRMEliminates matrix effects; corrects for extraction losses
Metabolic Stability AssaysMicrosomal incubations + HRMSReveals primary sites of metabolism via KIE
Tissue Distribution StudiesMALDI imaging mass spectrometryDistinguishes drug from isobaric endogenous compounds
Drug-Drug Interaction StudiesCYP450 inhibition assaysTracks parent drug depletion without isotopic interference

The deuterium label does not alter the molecule's receptor binding affinity or selectivity since the isotopic substitution occurs at metabolically active but pharmacophorically inert positions. This ensures that Eszopiclone-D8 accurately mirrors the behavior of the parent drug in in vitro pharmacological assays [10].

Historical Development of Cyclopyrrolone Derivatives

The genesis of Eszopiclone-D8 is intrinsically linked to the evolution of cyclopyrrolone hypnotics, which emerged as structurally novel alternatives to benzodiazepines:

  • Zopiclone (1970s): Synthesized by Rhône-Poulenc Recherches, racemic zopiclone represented the first clinically viable cyclopyrrolone hypnotic. Despite its non-benzodiazepine structure, it modulated GABAA receptors via the benzodiazepine binding site [7]. Approved in Europe in 1987, zopiclone demonstrated efficacy in sleep induction but was associated with bitter taste and next-day residual effects [3] [9].

  • Eszopiclone (2004): Sepracor developed the isolated (S)-enantiomer of zopiclone, recognizing its superior pharmacokinetic profile and reduced side-effect burden compared to the racemate. Eszopiclone exhibited 50-fold greater affinity for GABAA receptors than the (R)-enantiomer and became the first FDA-approved hypnotic without recommended usage duration limits [5] [9]. Its therapeutic distinction prompted demand for specialized analytical standards.

  • Deuterated Derivatives (2010s): With eszopiclone's widespread clinical adoption, researchers required reference standards for precise therapeutic drug monitoring and metabolic studies. Eszopiclone-D8 emerged as a solution, leveraging synthetic techniques like hydrogen-deuterium exchange catalyzed by platinum or rhodium complexes under D₂O atmospheres, or more efficiently, through total synthesis using deuterated piperazine building blocks [4] [10]. Current Good Manufacturing Practice (cGMP)-grade Eszopiclone-D8 now achieves >95% isotopic purity (HPLC) with deuterium incorporation exceeding 99% at all eight positions [2].

Table 3: Evolution of Key Cyclopyrrolone Derivatives

CompoundDevelopment TimelineKey Structural FeatureResearch/Clinical Impact
Racemic Zopiclone1970s (Synthesis)Cyclopyrrolone core; racemic mixtureFirst non-benzodiazepine GABAergic hypnotic
1987 (EU Approval)
EszopicloneLate 1990s (Enantiopure isolation)(S)-enantiomer with chiral center at C5Stereoselective GABA modulation; improved tolerability
2004 (FDA Approval)
Eszopiclone-D8Post-2010 (Analytical standard)Deuteration at piperazine ring (8 sites)Enabled high-precision mass spectrometric assays

The progression from racemic zopiclone to enantiopure eszopiclone and finally to its deuterated isotopologue exemplifies the pharmaceutical industry's increasing emphasis on molecular precision—whether through chiral resolution or isotopic labeling—to enhance therapeutic efficacy and analytical capability [7] [9]. Eszopiclone-D8 represents the convergence of these two paradigms, serving as a critical tool for understanding the pharmacokinetics of one of modern medicine's most widely prescribed hypnotic agents.

Properties

CAS Number

1093385-24-0

Product Name

Eszopiclone D8

Molecular Formula

C17H9D8ClN6O3

Molecular Weight

396.86

Synonyms

[(9S)-8-(5-Chloropyridin-2-yl)-7-oxo-2,5,8-triazabicyclo[4.3.0]nona-1,3,5-trien-9-yl]4-methylpiperazine-d8-1-carboxylate; Lunesta-d8; (S)-zopiclone-d8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.